![molecular formula C17H16FN3O2S B7681793 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide, also known as FIIN-4, is a small molecule inhibitor that has been developed to target the oncogenic protein, FGFR. FGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. It is overexpressed in a variety of cancers, including breast, lung, and bladder cancer. FIIN-4 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven cancers.
Mecanismo De Acción
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide works by binding to the ATP-binding site of FGFR, which prevents the receptor from being phosphorylated and activated. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. By blocking FGFR signaling, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide induces cell death in cancer cells that are dependent on this pathway for survival.
Biochemical and Physiological Effects:
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has been shown to have a high degree of selectivity for FGFR over other receptor tyrosine kinases. This selectivity is important because it reduces the likelihood of off-target effects that could lead to toxicity. In addition, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has been shown to have good pharmacokinetic properties, which means that it is able to reach its target in vivo and remain active for a sufficient amount of time to exert its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which means that it can be easily synthesized and modified for structure-activity relationship studies. In addition, it has been extensively characterized in preclinical models of cancer, which provides a strong foundation for future studies. However, one limitation of 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide is that it may not be effective in all cancers that are driven by FGFR signaling. This suggests that additional research is needed to identify biomarkers that can predict which patients are most likely to benefit from this therapy.
Direcciones Futuras
There are several future directions for research on 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide. One area of focus is the development of combination therapies that can enhance the efficacy of 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide in cancer treatment. For example, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide may be combined with other small molecule inhibitors or immunotherapies to improve the overall response rate. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide therapy. This could lead to more personalized treatment strategies that are tailored to the individual patient's tumor characteristics. Overall, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide represents a promising therapeutic agent for the treatment of FGFR-driven cancers, and additional research is needed to fully understand its potential in the clinic.
Métodos De Síntesis
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide can be synthesized through a multi-step process that involves the coupling of 4-fluoro-N-[4-(chlorosulfonyl)phenyl]benzenesulfonamide with 2-methylimidazole-1-carboxaldehyde. The resulting intermediate is then treated with sodium borohydride to yield the final product, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells that are dependent on FGFR signaling. In addition, 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide may be a promising therapeutic agent for the treatment of FGFR-driven cancers.
Propiedades
IUPAC Name |
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-13-19-10-11-21(13)12-14-2-6-16(7-3-14)20-24(22,23)17-8-4-15(18)5-9-17/h2-11,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVNBCGXKNCYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.